2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with a chloro group and a triisopropylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyrazine ring, followed by chlorination and silylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The chloro and triisopropylsilyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Azido-3-chloropyrazine
- Pyrazolo[1,5-a]pyrimidines
Comparison: 2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H24ClN3Si |
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Molecular Weight |
309.91 g/mol |
IUPAC Name |
(2-chloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24ClN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-7-13-15(19)17-9-14(16)18-13/h7-12H,1-6H3 |
InChI Key |
WZNKWQCEGALXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=NC(=CN=C21)Cl |
Origin of Product |
United States |
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